molecular formula C19H15F4N3O4S B3411962 N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 921879-97-2

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B3411962
CAS No.: 921879-97-2
M. Wt: 457.4 g/mol
InChI Key: QGOXAFRHKKPGHZ-UHFFFAOYSA-N
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Description

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, a pyridazinone core, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the fluorophenyl group, and the attachment of the sulfonamide moiety. Common synthetic routes may involve:

    Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Sulfonamide Group: This can be done through sulfonation reactions followed by amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated aromatic rings and sulfonamide group may impart unique properties to materials, making it useful in the development of advanced polymers or coatings.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
  • **N-{2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide

Uniqueness

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The trifluoromethoxy group also imparts distinct characteristics, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

921879-97-2

Molecular Formula

C19H15F4N3O4S

Molecular Weight

457.4 g/mol

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C19H15F4N3O4S/c20-14-3-1-13(2-4-14)17-9-10-18(27)26(25-17)12-11-24-31(28,29)16-7-5-15(6-8-16)30-19(21,22)23/h1-10,24H,11-12H2

InChI Key

QGOXAFRHKKPGHZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)F

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)F

Origin of Product

United States

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